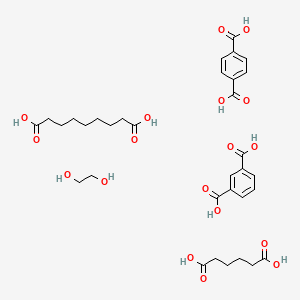![molecular formula C13H10ClFOS B14647363 Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- CAS No. 54435-22-2](/img/structure/B14647363.png)
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methanol group, a chlorine atom, and a fluorophenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid, while reduction could lead to the removal of halogen substituents, resulting in a simpler aromatic compound.
Aplicaciones Científicas De Investigación
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol: Lacks the chlorine and fluorophenylthio substituents, making it less complex.
5-Chlorobenzenemethanol: Contains a chlorine atom but lacks the fluorophenylthio group.
2-[(4-Fluorophenyl)thio]benzenemethanol: Contains the fluorophenylthio group but lacks the chlorine atom.
Uniqueness
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorophenylthio substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
54435-22-2 |
|---|---|
Fórmula molecular |
C13H10ClFOS |
Peso molecular |
268.73 g/mol |
Nombre IUPAC |
[5-chloro-2-(4-fluorophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H10ClFOS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7,16H,8H2 |
Clave InChI |
IYUFATSRJOFNTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


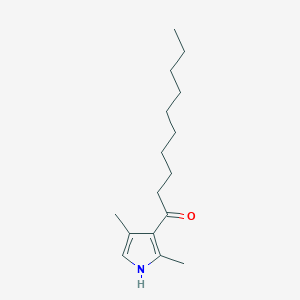
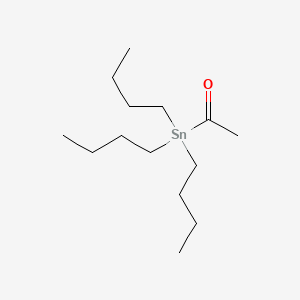

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
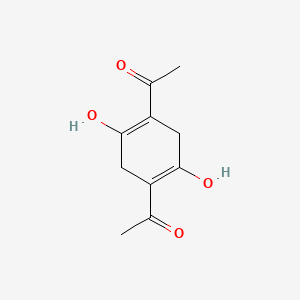
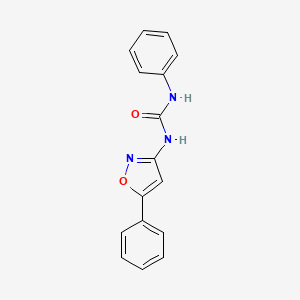
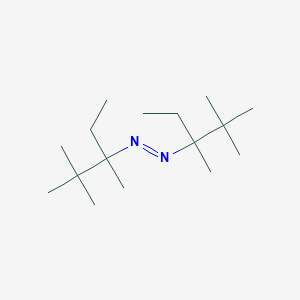
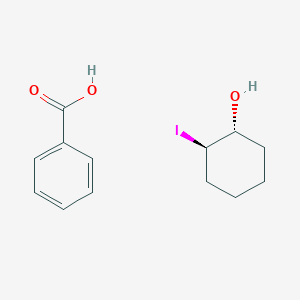
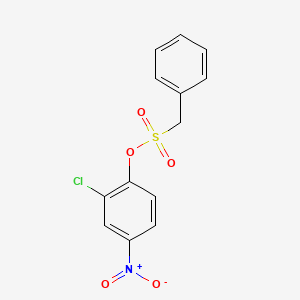
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
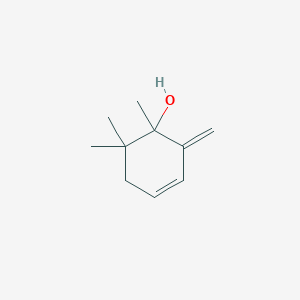
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
